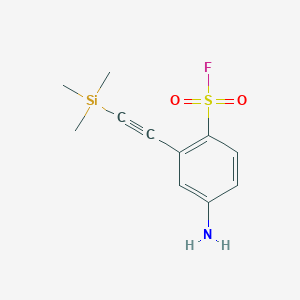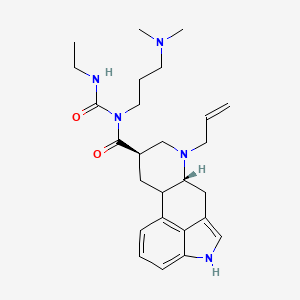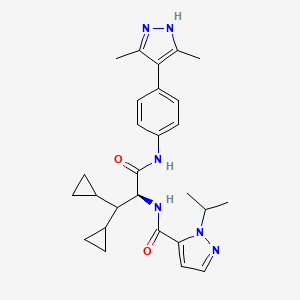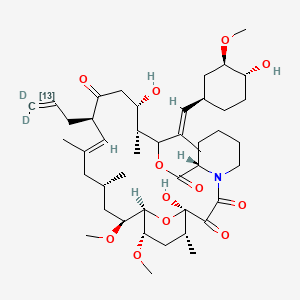![molecular formula C20H37N3O4 B11936038 (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MG-101 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of N-acetyl-L-leucine, L-leucine, and L-norleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for MG-101 are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and allow for the efficient production of peptides like MG-101 .
Analyse Chemischer Reaktionen
Types of Reactions
MG-101 undergoes various chemical reactions, including:
Oxidation: MG-101 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: MG-101 can undergo substitution reactions, particularly at the amide or peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced amines or alcohols, and substituted derivatives of MG-101 .
Wissenschaftliche Forschungsanwendungen
MG-101 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.
Biology: Investigated for its role in inhibiting cysteine proteases, which are involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by RNA viruses, including SARS-CoV-2.
Industry: Utilized in the development of protease inhibitors for various industrial applications
Wirkmechanismus
MG-101 exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound targets the cysteine residue in the protease’s active site, forming a stable covalent bond. This inhibition prevents the protease from cleaving its substrates, thereby disrupting the protease’s function. MG-101 has been shown to inhibit endosome-dependent entry of RNA viruses into host cells and has cross-reactivity with the SARS-CoV-2 main protease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calpain Inhibitor I: Another potent inhibitor of cysteine proteases, similar in structure and function to MG-101.
ALLN (Ac-Leu-Leu-Nle-CHO): A peptide aldehyde that inhibits cysteine proteases, similar to MG-101.
E-64: A cysteine protease inhibitor with a different structure but similar inhibitory activity
Uniqueness of MG-101
MG-101 is unique due to its specific tripeptide structure, which allows for high specificity and potency in inhibiting cysteine proteases. Its ability to inhibit endosome-dependent entry of RNA viruses and cross-reactivity with SARS-CoV-2 main protease makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H37N3O4 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2R)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17+,18+/m1/s1 |
InChI-Schlüssel |
FMYKJLXRRQTBOR-SQNIBIBYSA-N |
Isomerische SMILES |
CCCC[C@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)





